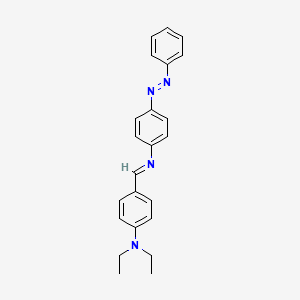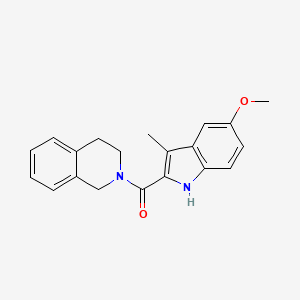
3,4-dihydroisoquinolin-2(1H)-yl(5-methoxy-3-methyl-1H-indol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,4-Dihydroisoquinolin-2(1H)-yl(5-methoxy-3-methyl-1H-indol-2-yl)methanone” is a complex organic compound that belongs to the class of isoquinolines and indoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-dihydroisoquinolin-2(1H)-yl(5-methoxy-3-methyl-1H-indol-2-yl)methanone” typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives and indole derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining isoquinoline and indole derivatives under acidic or basic conditions.
Cyclization Reactions: Forming the dihydroisoquinoline ring through intramolecular cyclization.
Methoxylation: Introducing the methoxy group using reagents like dimethyl sulfate or methanol in the presence of a base.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology
In biological research, the compound may be investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine
The compound’s potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities, are of significant interest in medicinal chemistry.
Industry
In the industrial sector, the compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of “3,4-dihydroisoquinolin-2(1H)-yl(5-methoxy-3-methyl-1H-indol-2-yl)methanone” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline Derivatives: Compounds like papaverine and berberine.
Indole Derivatives: Compounds like tryptamine and serotonin.
Uniqueness
The uniqueness of “3,4-dihydroisoquinolin-2(1H)-yl(5-methoxy-3-methyl-1H-indol-2-yl)methanone” lies in its combined structural features of both isoquinoline and indole moieties, which may confer distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
902321-61-3 |
|---|---|
Formule moléculaire |
C20H20N2O2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
3,4-dihydro-1H-isoquinolin-2-yl-(5-methoxy-3-methyl-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C20H20N2O2/c1-13-17-11-16(24-2)7-8-18(17)21-19(13)20(23)22-10-9-14-5-3-4-6-15(14)12-22/h3-8,11,21H,9-10,12H2,1-2H3 |
Clé InChI |
LOKPZSYSPZDXJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C1C=C(C=C2)OC)C(=O)N3CCC4=CC=CC=C4C3 |
Solubilité |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




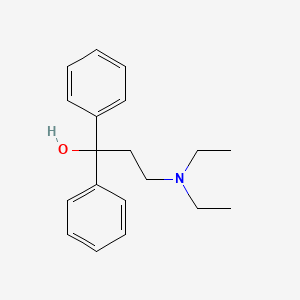
![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159755.png)
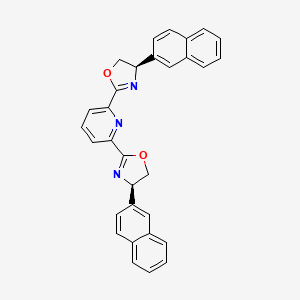
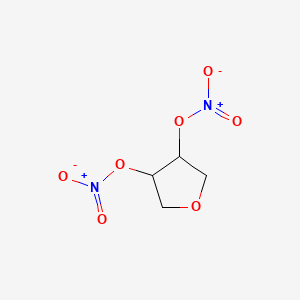


![N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B14159782.png)
![6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B14159795.png)
![methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14159798.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159806.png)
